molecular formula C5H12O2 B1311130 (2S,4S)-(+)-2,4-Pentanediol CAS No. 72345-23-4

(2S,4S)-(+)-2,4-Pentanediol

Cat. No.: B1311130
CAS No.: 72345-23-4
M. Wt: 104.15 g/mol
InChI Key: GTCCGKPBSJZVRZ-WHFBIAKZSA-N
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Description

(2S,4S)-(+)-2,4-Pentanediol is a chiral diol with the molecular formula C5H12O2 It is an optically active compound, meaning it can rotate plane-polarized light

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-(+)-2,4-Pentanediol typically involves the reduction of the corresponding diketone or the diastereoselective reduction of a suitable precursor. One common method is the reduction of 2,4-pentanedione using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium complex.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of diketones or keto-alcohols using specific dehydrogenases can provide an efficient and environmentally friendly route to this compound.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-(+)-2,4-Pentanediol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form diketones or carboxylic acids.

    Reduction: Further reduction can yield alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Tosyl chloride or thionyl chloride can be used to convert hydroxyl groups to tosylates or chlorides, respectively.

Major Products:

    Oxidation: 2,4-Pentanedione or 2,4-pentanedioic acid.

    Reduction: 2,4-Pentanediol can be further reduced to pentane.

    Substitution: Formation of tosylates or chlorides, which can be further transformed into other functionalized compounds.

Scientific Research Applications

(2S,4S)-(+)-2,4-Pentanediol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.

    Biology: Serves as a substrate for studying enzyme-catalyzed reactions and stereoselectivity.

    Industry: Utilized in the production of fine chemicals and as a solvent or intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2S,4S)-(+)-2,4-Pentanediol exerts its effects is primarily through its interaction with enzymes and catalysts. Its chiral centers allow it to participate in stereoselective reactions, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved often include specific enzymes that recognize and process chiral substrates.

Comparison with Similar Compounds

    (2R,4R)-(-)-2,4-Pentanediol: The enantiomer of (2S,4S)-(+)-2,4-Pentanediol, with opposite optical rotation.

    (2S,4R)-(+)-2,4-Pentanediol: A diastereomer with different stereochemistry at one of the chiral centers.

    (2R,4S)-(-)-2,4-Pentanediol: Another diastereomer with different stereochemistry at one of the chiral centers.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to participate in stereoselective reactions makes it particularly valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(2S,4S)-pentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCCGKPBSJZVRZ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72345-23-4, 36402-52-5
Record name 2,4-Pentanediol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072345234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R*,R*)-pentane-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-PENTANEDIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DM2071X2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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